REACTION_CXSMILES
|
Cl[C:2]1[S:3][C:4]2[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(=O)(O)[O-].[Na+]>C(O)(C)C>[Br:11][C:9]1[CH:8]=[CH:7][C:5]2[N:6]=[C:2]([N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)[S:3][C:4]=2[CH:10]=1 |f:2.3|
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Name
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|
Quantity
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2.29 g
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Type
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reactant
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Smiles
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ClC=1SC2=C(N1)C=CC(=C2)Br
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Name
|
|
Quantity
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1.59 g
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Type
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reactant
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Smiles
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N1CCNCC1
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Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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75 mL
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Type
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solvent
|
Smiles
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C(C)(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the resulting orange solution was heated
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
|
Details
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concentrated to ˜15 mL
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Type
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ADDITION
|
Details
|
diluted with water
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Type
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EXTRACTION
|
Details
|
extracted with DCM
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Type
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CONCENTRATION
|
Details
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The extracts were concentrated
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Type
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CUSTOM
|
Details
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to yield an orange solid which
|
Type
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CUSTOM
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Details
|
was chromatographed (0 to 5% MeOH in DCM)
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Name
|
|
Type
|
product
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Smiles
|
BrC1=CC2=C(N=C(S2)N2CCNCC2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |